Cas no 28466-70-8 (1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)

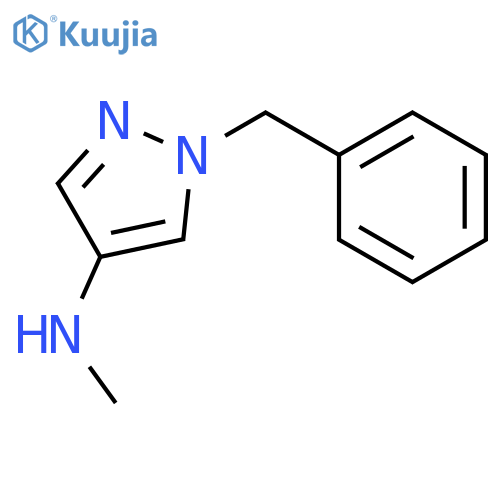

28466-70-8 structure

商品名:1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-

1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-

- 1-benzyl-N-methylpyrazol-4-amine

- 1-Benzyl-4-(methylamino)pyrazole

- SCHEMBL19223061

- DTXSID90182687

- 1-benzyl-N-methyl-1H-pyrazol-4-amine

- AKOS012390334

- Pyrazole, 1-benzyl-4-(methylamino)-

- BRN 0514455

- 28466-70-8

-

- インチ: InChI=1S/C11H13N3/c1-12-11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9,12H,8H2,1H3

- InChIKey: RVZQQDQTBRCNGN-UHFFFAOYSA-N

- ほほえんだ: CNC1=CN(CC2C=CC=CC=2)N=C1

計算された属性

- せいみつぶんしりょう: 187.11109

- どういたいしつりょう: 187.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.08

- ふってん: 365.7°Cat760mmHg

- フラッシュポイント: 175°C

- 屈折率: 1.589

- PSA: 29.85

1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM438750-500mg |

1-Benzyl-N-methyl-1H-pyrazol-4-amine |

28466-70-8 | 95%+ | 500mg |

$368 | 2024-07-28 | |

| 1PlusChem | 1P00BMGV-250mg |

1-Benzyl-N-methyl-1H-pyrazol-4-amine |

28466-70-8 | 97% | 250mg |

$156.00 | 2023-12-17 | |

| Chemenu | CM438750-1g |

1-Benzyl-N-methyl-1H-pyrazol-4-amine |

28466-70-8 | 95%+ | 1g |

$548 | 2024-07-28 | |

| 1PlusChem | 1P00BMGV-500mg |

1-Benzyl-N-methyl-1H-pyrazol-4-amine |

28466-70-8 | 97% | 500mg |

$220.00 | 2023-12-17 | |

| 1PlusChem | 1P00BMGV-1g |

1-Benzyl-N-methyl-1H-pyrazol-4-amine |

28466-70-8 | 97% | 1g |

$320.00 | 2023-12-17 | |

| Chemenu | CM438750-250mg |

1-Benzyl-N-methyl-1H-pyrazol-4-amine |

28466-70-8 | 95%+ | 250mg |

$252 | 2024-07-28 | |

| Aaron | AR00BMP7-250mg |

1-Benzyl-N-methyl-1H-pyrazol-4-amine |

28466-70-8 | 97% | 250mg |

$171.00 | 2025-02-11 | |

| Aaron | AR00BMP7-1g |

1-Benzyl-N-methyl-1H-pyrazol-4-amine |

28466-70-8 | 97% | 1g |

$370.00 | 2025-02-11 | |

| Aaron | AR00BMP7-500mg |

1-Benzyl-N-methyl-1H-pyrazol-4-amine |

28466-70-8 | 97% | 500mg |

$249.00 | 2025-02-11 |

1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

28466-70-8 (1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-) 関連製品

- 28466-62-8(1-Benzyl-1H-pyrazol-4-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬